molecular formula C12H18N4O2 B1489448 Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate CAS No. 64223-56-9

Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate

Cat. No.: B1489448
CAS No.: 64223-56-9
M. Wt: 250.3 g/mol
InChI Key: DZFUKAYRLSUSOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with a 4-methylpiperazinyl group at the 6-position and an ethyl ester at the 3-position. The 4-methylpiperazine moiety introduces basicity and lipophilicity, which may enhance bioavailability and interaction with biological targets.

Properties

IUPAC Name

ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-3-18-12(17)10-4-5-11(14-13-10)16-8-6-15(2)7-9-16/h4-5H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFUKAYRLSUSOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyridazine Core

The pyridazine ring system is typically constructed via cyclization reactions involving dicarbonyl compounds. Common synthetic routes include:

Esterification to Form the Ethyl Ester at the 3-Position

The carboxylic acid functionality at the 3-position is converted into the ethyl ester via esterification:

  • Fischer esterification is commonly employed, involving refluxing the carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
  • Alternatively, acid chloride formation followed by reaction with ethanol can be used to improve reaction rates and yields.
  • The reaction is monitored to avoid overreaction or hydrolysis, and purification is achieved through standard techniques such as extraction and recrystallization.

Industrial Scale Synthesis and Purification

For industrial production, the synthesis is scaled up with attention to:

  • Optimized reaction conditions including temperature control, reagent concentrations, and reaction times to maximize yield and purity.
  • Use of continuous flow reactors to enhance reaction efficiency and reproducibility.
  • Advanced purification methods such as column chromatography, crystallization, and solvent extraction to isolate the final product with high purity.

Summary of Synthetic Route and Reaction Conditions

Step Reaction Type Reagents/Conditions Outcome
1 Pyridazine ring formation Condensation of 1,4-dicarbonyl + hydrazine Formation of pyridazine core
2 Nucleophilic substitution Halogenated pyridazine + 4-methylpiperazine, polar aprotic solvent, heat Introduction of 4-methylpiperazin-1-yl group
3 Esterification Carboxylic acid + ethanol + acid catalyst Formation of ethyl ester group
4 Purification Chromatography, crystallization Isolation of pure Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate

Research Findings and Reaction Analysis

  • The nucleophilic substitution step is critical and requires careful control of reaction conditions to prevent side reactions such as overalkylation or decomposition.
  • Esterification under acidic conditions must be monitored to avoid hydrolysis or transesterification.
  • The compound can undergo further functional group modifications such as oxidation or reduction, but these are beyond the scope of the initial preparation.
  • Industrial methods emphasize reaction scalability and environmental considerations, using safer solvents and catalysts where possible.

Notes on Related Compounds and Synthesis Insights

  • Ethyl 6-(4-ethylpiperazin-1-yl)pyridazine-3-carboxylate, a closely related compound, is synthesized similarly, indicating the versatility of the synthetic strategy for various piperazine-substituted pyridazines.
  • Purification typically involves chromatographic techniques to separate the desired product from unreacted starting materials and side products.
  • The synthetic approach allows for structural modifications to the piperazine moiety or ester group to tailor biological activity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the pyridazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific conditions.

  • Reduction Products: Reduced analogs with different functional groups.

  • Substitution Products: Substituted pyridazine derivatives with different substituents.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various modifications, enabling the synthesis of derivatives with enhanced properties.

Synthetic Routes
The compound can be synthesized through several methods, typically involving:

  • Formation of the Pyridazine Core: Utilizing cyclization reactions from dicarbonyl compounds.
  • Substitution Reactions: Introducing the 4-methylpiperazin-1-yl group via nucleophilic substitution.
  • Esterification: Converting the carboxylic acid to its ethyl ester form using ethanol and acid catalysts.

Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial and antifungal properties. For instance, compounds derived from similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Study: Antimicrobial Efficacy
A study demonstrated that certain pyridazine derivatives had minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL against various bacterial strains, highlighting their potential as therapeutic agents .

Medicinal Applications

Therapeutic Potential
The compound has been investigated for its potential in treating various diseases, including cancer and infectious diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Mechanism of Action
this compound may exert its effects by modulating cellular pathways:

  • Cell Signaling Modulation: Influencing pathways related to cell proliferation and apoptosis.
  • Gene Expression Regulation: Interacting with transcription factors to alter gene expression profiles.

Industrial Applications

Chemical Intermediate
In the chemical industry, this compound is used as an intermediate for producing various chemical products. Its role as a precursor in synthesizing more complex molecules makes it valuable in developing new materials and processes.

Summary of Findings

Application Area Description Examples/Case Studies
Chemical SynthesisBuilding block for complex moleculesUsed in pharmaceutical development
Biological ActivityAntimicrobial and antifungal propertiesEffective against S. aureus, E. coli
Medicinal ApplicationsPotential treatment for cancer and infectionsInvestigated for drug development
Industrial UseIntermediate in chemical productionUtilized in synthesizing new materials

Mechanism of Action

The mechanism by which Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate can be contextualized by comparing it to related pyridazine and piperazine/piperidine derivatives. Key differences lie in substituent groups, heterocyclic cores, and physicochemical properties.

Substituent Variations on the Piperazine/Piperidine Ring

  • Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate (CAS 2098057-83-9): This compound replaces the 4-methylpiperazine group with a 4-hydroxypiperidine. However, the absence of a tertiary amine in piperidine reduces basicity, which could impact protonation-dependent interactions in biological systems .

Ester Group Modifications

  • Ethyl 6-methylpyridazine-3-carboxylate (CAS 1126-10-9) :
    Lacking the piperazinyl group, this compound exhibits reduced molecular complexity and basicity. The methyl group at the 6-position may enhance steric hindrance, limiting interactions with hydrophobic binding pockets .
  • Methyl pyridazine-3-carboxylate (CAS 2166-24-7) :
    The methyl ester variant has a shorter alkyl chain, which could accelerate hydrolysis rates compared to the ethyl ester, impacting metabolic stability .

Heterocyclic Core Modifications

  • Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate (CAS 58489-32-0): This compound substitutes the piperazine ring with a piperidine moiety.

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituent at 6-Position Ester Group Molecular Weight (g/mol) Key Properties
This compound Pyridazine 4-Methylpiperazine Ethyl ~279.34 High lipophilicity, moderate basicity
Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate Pyridazine 4-Hydroxypiperidine Ethyl ~280.29 Increased polarity, hydrogen bonding
6-(4-Ethylpiperazin-1-yl)pyridine-3-amine Pyridine 4-Ethylpiperazine None ~220.31 Reduced electron density, altered target affinity
Ethyl 6-methylpyridazine-3-carboxylate Pyridazine Methyl Ethyl ~196.20 Lower complexity, steric hindrance

Biological Activity

Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications based on current literature.

Chemical Structure and Properties

This compound is a pyridazine derivative characterized by a piperazine moiety. The structural features contribute to its interaction with various biological targets, influencing its pharmacological profile.

The biological activity of this compound is mediated through several mechanisms:

  • Target Interaction : The compound interacts with specific proteins and enzymes, modulating their activity. For instance, it may act as an inhibitor or activator depending on the target protein involved in cellular signaling pathways.
  • Cellular Effects : It influences cellular functions such as proliferation, differentiation, and apoptosis by modulating gene expression and cellular metabolism. This modulation is achieved through interactions with transcription factors and regulatory proteins.
  • Biochemical Pathways : this compound affects multiple biochemical pathways, indicating its potential as a multi-target drug. This broad spectrum of activity is beneficial for treating complex diseases.

Pharmacological Activities

This compound exhibits various pharmacological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against certain microbial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity, potentially through induction of apoptosis in cancer cells .
  • Antihypertensive Effects : Its ability to influence vascular smooth muscle function may contribute to lowering blood pressure, making it a candidate for hypertension treatment.

Research Findings and Case Studies

Recent studies have provided insights into the efficacy and safety profiles of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in specific cancer lines
AntihypertensiveReduces blood pressure in animal models

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers observed significant growth inhibition in several cancer cell lines. The compound demonstrated an IC50 value indicative of potent antiproliferative effects, leading to further investigation into its mechanism involving apoptosis induction .

Metabolism and Pharmacokinetics

Understanding the metabolism of this compound is crucial for optimizing its therapeutic use. The compound is metabolized by cytochrome P450 enzymes, leading to various metabolites that may exhibit different biological activities. This metabolic pathway can influence the drug's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 2: Metabolic Pathway Insights

EnzymeMetabolite FormedBiological Activity
Cytochrome P450Active metabolitesVaries by target

Q & A

(Basic) What are the key synthetic steps for Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves coupling a pyridazine core with a 4-methylpiperazine moiety. Key steps include:

  • Negishi Coupling : Reacting halogenated pyridazine intermediates with organozinc reagents (e.g., 4-methylpiperazine-zinc complexes) under Pd catalysis. Optimize catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) and reaction temperature (60–80°C) to enhance yields .
  • Purification : Use flash chromatography with gradients (e.g., cyclohexane/ethyl acetate) to isolate isomers, as seen in ethyl 6-(2-phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate synthesis, achieving ~53% combined yield .

(Basic) Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. For example, δ 161.1 ppm (ester carbonyl) and δ 43.9 ppm (piperazine CH₂) in DMSO-d₆ .
  • HRMS : Validate molecular formula (e.g., observed 374.1957 vs. calculated 374.1954 for C₁₉H₂₆N₄O₄) .
  • IR Spectroscopy : Detect functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .

(Basic) How is X-ray crystallography applied to determine its molecular structure?

Methodological Answer:

  • Data Collection : Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data. For hygroscopic crystals, employ low-temperature (e.g., 100 K) data collection to minimize decomposition .
  • ORTEP Visualization : Generate thermal ellipsoid plots via ORTEP-3 to analyze bond angles/geometry, ensuring structural accuracy .

(Advanced) How to resolve contradictions between theoretical and experimental NMR data?

Methodological Answer:

  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; polar solvents may shift piperazine protons upfield .
  • Impurity Check : Use LC-MS to detect trace byproducts (e.g., decarboxylated impurities) .
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks (e.g., overlapping aromatic signals) .

(Advanced) What strategies optimize regioselectivity in reactions involving this compound?

Methodological Answer:

  • Temperature Control : Lower temperatures (0–25°C) reduce isomerization (e.g., 2-phenylethyl vs. 1-phenylethyl isomers) .
  • Catalyst Screening : Test Pd/XPhos systems for selective cross-couplings .
  • DFT Calculations : Predict transition-state energies to guide substituent placement .

(Advanced) How to develop a robust HPLC method for impurity profiling?

Methodological Answer:

  • Column Selection : Use C18 columns (3.5 µm particle size) for polar impurities (e.g., pefloxacin N-oxide, m/z 349.36) .
  • Mobile Phase : Optimize with 0.1% TFA in water/acetonitrile gradients (5→95% ACN over 20 min) .
  • Validation : Assess linearity (R² > 0.999), LOD (0.1 µg/mL), and recovery (95–105%) per ICH guidelines .

(Advanced) What computational approaches predict reactivity and bioactivity?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., water/DMSO) to model hydrolysis stability .
  • Docking Studies : Screen against kinase targets (e.g., EGFR) using AutoDock Vina; prioritize piperazine interactions with catalytic lysines .

(Advanced) How to address hygroscopicity during storage?

Methodological Answer:

  • Storage Conditions : Use desiccated environments (≤20% RH) with argon/vacuum sealing .
  • Stability Testing : Monitor via TGA/DSC to identify decomposition thresholds (e.g., >150°C) .

(Advanced) How to interpret HRMS discrepancies (e.g., isotopic patterns)?

Methodological Answer:

  • Calibration : Use lock mass correction (e.g., leucine enkephalin) to minimize drift .
  • Isotopic Analysis : Compare observed vs. theoretical ³⁵Cl/³⁷Cl ratios (3:1) for halogenated analogs .

(Advanced) How to study piperazine substitution reaction mechanisms?

Methodological Answer:

  • Kinetic Profiling : Use stopped-flow NMR to monitor intermediate formation (e.g., SNAr vs. radical pathways) .
  • Isotopic Labeling : Introduce ¹⁵N to piperazine nitrogens; track via 2D ¹H-¹⁵N HMBC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.